molecular formula C13H13ClN4O B2797582 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 2034522-46-6

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2797582
CAS No.: 2034522-46-6
M. Wt: 276.72
InChI Key: OPJPLDFFEOTPOT-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a chlorophenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the preparation of 1H-1,2,3-triazole and azetidine derivatives.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine rings are then coupled with a 4-chlorophenyl ethanone derivative under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the triazole or azetidine rings.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the triazole or azetidine rings.

    Reduction: Reduced forms of the ethanone moiety.

    Substitution: Substituted derivatives of the chlorophenyl group.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug discovery and development.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • May be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

  • 1-(1H-1,2,3-triazol-1-yl)-2-(4-chlorophenyl)ethanone
  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylethanone

Uniqueness:

  • The presence of both the triazole and azetidine rings in the same molecule is relatively unique.
  • The combination of these rings with the chlorophenyl group may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-6-5-15-16-18/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJPLDFFEOTPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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